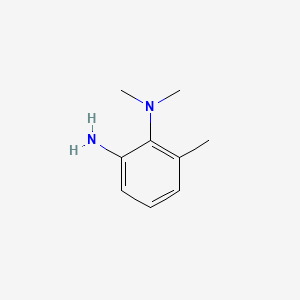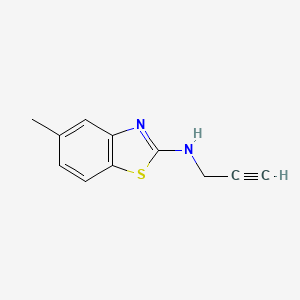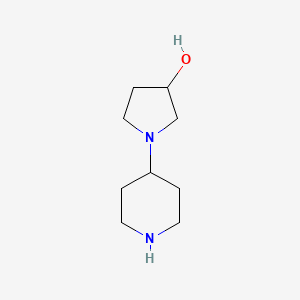
1-(Piperidin-4-YL)pyrrolidin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-YL)pyrrolidin-3-OL is a chemical compound that features both a piperidine and a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both nitrogen-containing heterocycles makes it a versatile scaffold for the development of novel biologically active molecules.
Mechanism of Action
Target of action
The specific targets of a compound depend on its structure and functional groups. Compounds with pyrrolidine and piperidine scaffolds are used widely in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of action
The mode of action of a compound refers to how it interacts with its target. This can involve binding to a specific receptor, inhibiting an enzyme, or interacting with a biological pathway. The exact mode of action would depend on the specific structure and functional groups of the compound .
Biochemical pathways
Pyrrolidine and piperidine derivatives can affect various biochemical pathways depending on their specific structures and targets. For example, some derivatives have been used as selective androgen receptor modulators .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as its size, polarity, and the presence of functional groups. Pyrrolidine and piperidine derivatives can be designed to optimize these properties .
Result of action
The result of a compound’s action at the molecular and cellular level can vary widely. Some pyrrolidine and piperidine derivatives have shown anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant activities .
Action environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The stability and efficacy of a compound can also be affected by these factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-4-YL)pyrrolidin-3-OL typically involves the construction of the pyrrolidine ring followed by the introduction of the piperidine moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a cyclic ketone can yield the desired pyrrolidine ring, which can then be further functionalized to introduce the piperidine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using catalysts to enhance yield and selectivity. The use of high-pressure reactors and continuous flow systems can improve the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-YL)pyrrolidin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The nitrogen atoms in the rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(Piperidin-4-YL)pyrrolidin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrrolidine: A simpler structure with only the pyrrolidine ring.
Piperidine: Contains only the piperidine ring.
4-(1-Pyrrolidinyl)piperidine: A closely related compound with similar structural features.
Uniqueness: 1-(Piperidin-4-YL)pyrrolidin-3-OL is unique due to the combination of both piperidine and pyrrolidine rings in a single molecule. This dual-ring structure provides enhanced binding capabilities and a broader range of chemical reactivity compared to compounds with only one of the rings.
Properties
IUPAC Name |
1-piperidin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h8-10,12H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPJIBNHTGRIKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696201 |
Source


|
| Record name | 1-(Piperidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184969-05-9 |
Source


|
| Record name | 1-(Piperidin-4-yl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
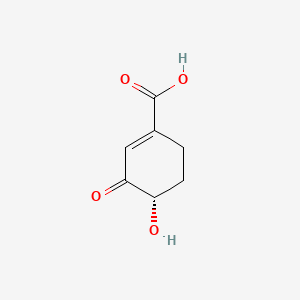
![5-[(Methylamino)oxy]-L-norvaline](/img/structure/B575754.png)
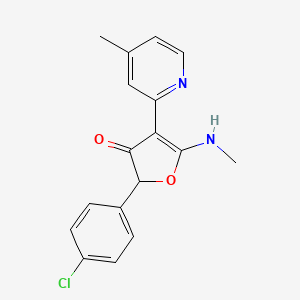
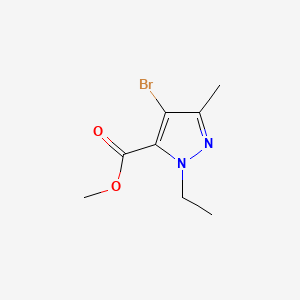
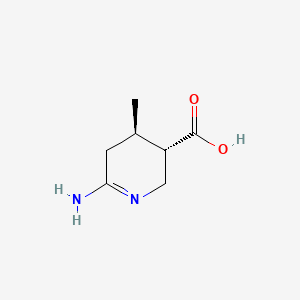

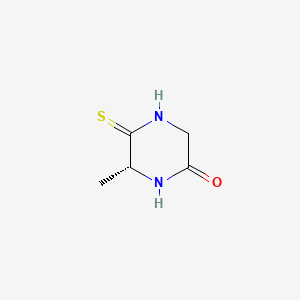
![1-Azabicyclo[2.2.1]heptane-3-methanamine,endo-(9CI)](/img/new.no-structure.jpg)
![L-Alanine, 3-[(S)-ethenylsulfinyl]-(9CI)](/img/structure/B575766.png)
![N-[3-(1H-imidazol-5-yl)propyl]-1H-benzimidazol-2-amine;oxalic acid](/img/structure/B575769.png)
